Linoleyl acetate
Description
Contextualization within Monoterpenoid Esters Research
A critical point of clarification in the study of linoleyl acetate (B1210297) is its chemical classification. The compound is not a monoterpenoid ester. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. atamanchemicals.com A prominent example of a monoterpenoid ester is linalyl acetate, the acetate ester of the tertiary alcohol linalool (B1675412), which is a major component in essential oils like lavender and bergamot. atamanchemicals.com
In contrast, linoleyl acetate is derived from linoleyl alcohol, an 18-carbon unsaturated fatty alcohol. Therefore, it is classified as a long-chain fatty acid ester. This structural difference is significant, placing its study outside the typical context of monoterpenoid research, which focuses on the biosynthesis, function, and application of C10 isoprene-based structures. nih.govatamanchemicals.com The biosynthesis of fatty acid-derived molecules and monoterpenoids occurs via distinct metabolic pathways in organisms. nih.govnih.gov
Overview of Natural Occurrence in Plant Volatiles
Historical and Contemporary Significance in Scientific Inquiry
The scientific significance of this compound appears to be limited, with its primary presence in chemical databases for classification and identification purposes. nih.gov There is no evidence of a historical research trajectory or significant contemporary inquiry focused on this specific compound.
However, in the broader context of chemical ecology, long-chain fatty acid-derived acetates are a well-established class of insect pheromones. nih.govmdpi.com Many moth species, for instance, utilize straight-chain acetate esters of fatty alcohols as sex pheromones. nih.gov These compounds are biosynthesized from fatty acids through a series of enzymatic steps, including reduction to alcohols and subsequent acetylation. nih.gov While this provides a potential area of relevance for compounds like this compound, there is currently no specific research in the retrieved sources identifying this compound as a pheromone for any particular insect species. Its significance, therefore, remains largely theoretical within this field pending further investigation.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H36O2 | nih.gov |
| Molecular Weight | 308.5 g/mol | nih.gov |
| IUPAC Name | [(9E,12E)-octadeca-9,12-dienyl] acetate | nih.gov |
| CAS Number | 5999-95-1 | nih.gov |
| ChEBI ID | CHEBI:229155 | nih.gov |
Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
[(9E,12E)-octadeca-9,12-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+ |
InChI Key |
KFXARGMQYWECBV-ZDVGBALWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Production of Linoleyl Acetate
Chemical Synthesis Pathways
The most direct chemical pathway to linoleyl acetate (B1210297) is the acylation of linoleyl alcohol. Using acetic anhydride (B1165640) as the acylating agent is particularly effective due to its high reactivity compared to acetic acid. The reaction involves the nucleophilic attack of the hydroxyl group of linoleyl alcohol on one of the carbonyl carbons of acetic anhydride, leading to the formation of linoleyl acetate and acetic acid as a byproduct.
The esterification of an alcohol with an acid anhydride is a common and efficient method for producing esters. In the case of this compound synthesis, linoleyl alcohol is reacted with acetic anhydride. This reaction can be conducted with or without a catalyst, although the use of a catalyst significantly enhances the reaction rate and allows for milder reaction conditions.
A variety of catalytic systems can be employed to facilitate the esterification of alcohols with acetic anhydride. These can be broadly categorized into chemical catalysts and biocatalysts (enzymes).
Chemical Catalysts : Both homogeneous and heterogeneous acid catalysts are effective. Homogeneous catalysts like p-toluenesulfonic acid and sulfuric acid are commonly used. google.compatsnap.com However, their use can present challenges in product separation and catalyst removal. patsnap.com Heterogeneous solid acid catalysts, such as certain types of clays (B1170129) (e.g., Montmorillonite K-10) and supported metal halides (e.g., InCl₃), offer advantages like ease of separation and potential for reusability. google.com For instance, a reusable solid catalyst comprising indium halides has been shown to achieve very high conversion (up to 100%) and selectivity (above 95%) in the esterification of tertiary alcohols with acetic anhydride. google.com Metallic Lewis acids, such as vanadyl sulfate (B86663) and zinc oxide nanopowder, have also been reported to efficiently catalyze the acetylation of various alcohols with acetic anhydride. researchgate.net
Chemoenzymatic Catalysts (Biocatalysts) : Lipases are widely used enzymes for catalyzing esterification reactions due to their high selectivity and ability to function under mild conditions, which minimizes side reactions. scispace.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly favored as they can be easily recovered and reused. scispace.comhilarispublisher.com Lipase-catalyzed synthesis has been successfully applied to produce various fatty acid esters, including a conjugated linoleyl ester, demonstrating the feasibility of this method for producing this compound. nih.gov The enzymatic approach is considered a green alternative to chemical synthesis. scispace.com
To maximize the yield and purity of this compound, several reaction parameters must be optimized. These include temperature, the molar ratio of substrates, and the concentration of the catalyst.
Reaction temperature is a critical factor influencing both the rate of reaction and the final product yield. Generally, increasing the temperature enhances the reaction rate. nih.gov In a study on the synthesis of oleic acid-based wax esters, increasing the temperature from 20 °C to 40 °C led to a rapid increase in the conversion of the fatty alcohol. mdpi.com However, excessively high temperatures can lead to undesirable side reactions, such as dehydration or isomerization, particularly with sensitive substrates or aggressive catalysts. nih.gov For enzymatic reactions, temperature must be carefully controlled, as high temperatures can cause denaturation of the enzyme, leading to a loss of catalytic activity. mdpi.com For example, the optimal temperature for the enzymatic synthesis of neryl acetate was found to be around 52.7°C, while for eugenyl acetate synthesis using Novozym 435, temperatures between 50°C and 60°C provided high conversion rates. scispace.comhilarispublisher.comscirp.org
Table 1: Effect of Temperature on Esterification Yield in Various Systems
| Catalyst System | Substrates | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Linalool (B1675412) & Acetic Anhydride | 5 - 45 | Not specified, but optimized in this range | google.com |
| Methyl modified melamine | Linalool & Acetic Anhydride | 70 - 90 | Not specified, but optimized in this range | google.com |
| Novozym 435 | Nerol (B1678202) & Ethyl Acetate | 52.7 | 91.6 | scirp.org |
| 4-dodecylbenzenesulfonic acid | Oleic Acid & Cetyl Alcohol | 40 | 93.6 | mdpi.com |
The molar ratio of the acyl donor (acetic anhydride) to the alcohol (linoleyl alcohol) significantly affects the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium towards the products, thereby increasing the conversion of the limiting reactant. In many esterification processes, the acylating agent is used in excess. For instance, in the synthesis of linalyl acetate, molar ratios of linalool to acetic anhydride ranging from 1:1.5 to 1:4 have been employed. patsnap.comgoogle.com In the enzymatic synthesis of eugenyl acetate, a 1:5 molar ratio of eugenol (B1671780) to acetic anhydride resulted in 100% conversion. hilarispublisher.com However, a very large excess of one substrate can sometimes complicate the purification process or, in enzymatic reactions, may even cause substrate inhibition. scirp.org The optimal molar ratio is therefore a balance between maximizing conversion and process efficiency.
Table 2: Influence of Substrate Molar Ratio on Esterification Conversion
| Catalyst System | Alcohol Substrate | Acyl Donor | Alcohol:Acyl Donor Molar Ratio | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Linalool | Acetic Anhydride | 1:1 to 1:4 | Up to 98.7 (product purity) | patsnap.com |
| Methyl modified melamine | Linalool | Acetic Anhydride | 1:1.5 to 1:3 | Not specified | google.com |
| Novozym 435 | Nerol | Ethyl Acetate | 1:12.6 | 91.6 | scirp.org |
| Novozym 435 | Eugenol | Acetic Anhydride | 1:5 | 100 | hilarispublisher.com |
The concentration of the catalyst directly influences the reaction rate. An increase in catalyst loading generally leads to a higher initial reaction rate because more active sites are available for the reactants. mdpi.com Studies on the esterification of fatty acids have shown that the conversion increases proportionally with catalyst concentration up to a certain point, after which the conversion becomes independent of the catalyst amount, suggesting that the reaction is no longer limited by the number of active sites. mdpi.com For example, in the production of trimethylolpropane (B17298) esters, the yield increased when the sulfuric acid catalyst concentration was raised from 1% to 2% (w/w), but decreased at higher concentrations. researchgate.net In enzymatic synthesis, the enzyme loading is also a key parameter. In the synthesis of eugenyl and linalyl acetate, enzyme concentrations of 5% to 10% (w/w of substrates) were found to be effective. hilarispublisher.com Finding the optimal catalyst concentration is crucial for balancing reaction speed with economic considerations and minimizing potential side reactions or purification difficulties.
Table 3: Effect of Catalyst Concentration on Esterification
| Reaction Type | Catalyst | Catalyst Concentration (wt% of reactants) | Effect | Reference |
|---|---|---|---|---|
| Esterification of Fatty Acids | Sulfuric Acid | Increased from 1% to 2% | Yield increased from 62.3% to 79% | researchgate.net |
| Esterification of Linalool | p-Toluenesulfonic acid | 0.05% - 0.25% | Effective range for high catalyst activity | patsnap.com |
| Enzymatic Esterification of Eugenol | Novozym 435 | 10% | Achieved 100% conversion | hilarispublisher.com |
| Enzymatic Esterification of Nerol | Novozym 435 | 2.6% | Optimal for 91.6% conversion | scirp.org |
Reaction Condition Optimization for this compound Yield
Transesterification Reactions for this compound Formation
Transesterification is a chemical process where the ester group of one compound is exchanged with the alcohol group of another. For this compound, this typically involves reacting linoleyl alcohol with an acyl donor like another acetate ester.
Supercritical carbon dioxide (SC-CO2) has emerged as a promising medium for transesterification reactions. mdpi.com Operating above its critical point (31°C and 7.3 MPa), CO2 exhibits properties of both a liquid and a gas, acting as an excellent solvent that can reduce mass transfer limitations. mdpi.com The use of SC-CO2 can enhance reaction rates by increasing the solubility of reactants, such as an alcohol in an oil, thereby improving contact between the substrates and the catalyst. mdpi.com This technique is considered a green and non-toxic alternative to traditional organic solvents. mdpi.com While detailed studies focusing specifically on this compound are not prevalent, the principles have been successfully applied to the transesterification of triglycerides and other lipids to produce fatty acid esters, suggesting its viability for this application. researchgate.net The process offers the potential for higher reaction yields and represents an environmentally friendly option for ester synthesis. mdpi.com
The transesterification of alcohols is often facilitated by catalysts to achieve viable reaction rates and yields. Both homogeneous and heterogeneous acid catalysts are employed.
Homogeneous Catalysts: Acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective homogeneous catalysts for transesterification. scielo.br In the transesterification of glycerol (B35011) with ethyl acetate, H₂SO₄ led to the complete consumption of glycerol within two hours at 90°C. scielo.br These catalysts, while efficient, can present challenges in separation from the final product and may be corrosive. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, offer a more sustainable alternative. scielo.br These catalysts are easily separated from the reaction mixture, allowing for reuse and simplifying the purification process. mdpi.com In a study on glycerol transesterification, Amberlyst-15 demonstrated high efficiency, achieving total glycerol consumption in two hours under reflux conditions. scielo.br The effectiveness of such catalysts depends on factors like the presence of water, which can deactivate acid sites and impede the diffusion of reactants into the resin's pores. scielo.br
Table 1: Comparison of Catalysts in Transesterification of Glycerol with Ethyl Acetate This table illustrates the performance of catalysts in a related transesterification reaction, providing insights applicable to this compound synthesis.
| Catalyst | Type | Reactant Ratio (Glycerol:EtOAc) | Temperature (°C) | Time for Total Conversion (h) | Selectivity (Diacetin:Triacetin after 9h) | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄ | Homogeneous | 1:10 | 90 | 2 | 55:45 | scielo.br |
| Amberlyst-15 (dry) | Heterogeneous | 1:30 | 90 | 2 | Not specified | scielo.br |
| Amberlyst-16 (wet) | Heterogeneous | 1:30 | 90 | 10 | Not specified | scielo.br |
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalytic methods, particularly those using lipases, are gaining traction for the synthesis of esters like this compound. These enzymatic processes operate under mild conditions, exhibit high selectivity, and are considered environmentally benign. scispace.com
Lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3) are enzymes that can effectively catalyze esterification reactions in non-aqueous environments. scispace.com The synthesis of flavor and fragrance esters is a significant application of lipase-catalyzed transesterification. scirp.org Immobilized lipases, such as Novozym 435, are frequently used due to their stability and reusability. scirp.orgmdpi.com
The choice of enzyme is critical for maximizing reaction yield. Studies comparing different lipases have shown significant variations in their catalytic efficiency for the esterification of fatty alcohols.
In a study on the enzymatic esterification of dihydrocaffeic acid with linoleyl alcohol, the immobilized lipase (B570770) Novozym 435 (from Candida antarctica) was found to be significantly more efficient than Lipozyme IM 20 (from Rhizomucor miehei). researchgate.net In hexane (B92381), Novozym 435 achieved a 17% esterification yield, whereas Lipozyme IM 20 resulted in a yield of less than 2% under the same conditions. researchgate.net The activity of lipases is also highly dependent on the solvent system used. For instance, the esterification of dihydrocaffeic acid with linolenyl alcohol using Novozym 435 yielded much better results in a hexane/2-butanone mixture compared to hexane alone. researchgate.net
Table 2: Enzyme Activity in the Esterification of Dihydrocaffeic Acid with Linoleyl Alcohol
| Enzyme | Solvent | Enzyme Activity (µmol/g/min) | Esterification Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Novozym 435 | Hexane | 0.17 | 17 | 8 days | researchgate.net |
| Lipozyme IM 20 | Hexane | < 0.01 | < 2 | 8 days | researchgate.net |
| Novozym 435 | Hexane/2-butanone (75:25 v/v) | 0.89 | 99 | ~10 days | researchgate.net |
Optimizing reaction parameters is crucial for achieving high conversion rates in biocatalytic synthesis. Key parameters include reactant molar ratio, temperature, enzyme concentration, and water content.
Reactant Molar Ratio : Increasing the molar ratio of the alcohol to the acid can drive the reaction equilibrium towards the product, resulting in higher conversions in a shorter time. nih.gov In the lipase-catalyzed synthesis of linolenyl dihydrocaffeate, increasing the linolenyl alcohol to acid ratio from 1:1 to 8:1 dramatically increased the esterification yield from approximately 45% to 99%. researchgate.net
Temperature : Lipase activity is temperature-dependent. For the synthesis of conjugated linoleyl beta-sitosterol, the optimal temperature was found to be 50°C. nih.gov For other acetate esters, optimal temperatures range from 40°C to 60°C, with higher temperatures sometimes leading to enzyme denaturation. scirp.orgmdpi.com
Enzyme Concentration : There is typically a critical enzyme concentration above which the increase in conversion rate becomes insignificant. For isoamyl acetate synthesis, this was found to be 3 g/L. nih.gov For neryl acetate, an optimal enzyme loading of 2.6% (w/w) was identified. scirp.org
Water Content and Molecular Sieves : Water is a byproduct of esterification, and its presence can reverse the reaction. The use of molecular sieves to remove water from the reaction medium is a common strategy to shift the equilibrium towards the product and achieve higher yields. researchgate.netnih.gov
Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of Various Esters
| Product | Enzyme | Optimal Molar Ratio (Alcohol:Acyl Donor) | Optimal Temperature (°C) | Optimal Enzyme Conc. | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Conjugated Linoleyl β-sitosterol | Lipase | 1:1 (CLA to β-sitosterol) | 50 | 20 mg/mL | 72.6 | nih.gov |
| Neryl Acetate | Novozym 435 | 1:12.6 (Nerol to Ethyl Acetate) | 52.7 | 2.6% (w/w) | 91.6 | scirp.org |
| Isoamyl Acetate | Immobilized Lipase | >1 (Alcohol to Acid) | Not specified | 10 g/L | >80 | nih.gov |
| Geranyl Acetate | P. fluorescens Lipase | Not specified | 30 | Not specified | Not specified | researchgate.net |
| Eugenyl Acetate | Lipozyme TL 100L | 1:1 (Eugenol to Acetic Anhydride) | 55 | 10 wt% | 91.8 | nih.gov |
Lipase-Catalyzed Esterification for this compound Production
Process Parameters for Enhanced Biocatalytic Yields
Temperature and Substrate Molar Ratios in Enzymatic Synthesis
In the enzymatic synthesis of esters like this compound, temperature and the molar ratio of the substrates are critical parameters that significantly influence the reaction rate and conversion efficiency. Lipases, the biocatalysts often employed, exhibit optimal activity within a specific temperature range. Exceeding this range can lead to enzyme denaturation and a subsequent loss of catalytic function. For instance, in the synthesis of neryl acetate, a related ester, the optimal temperature was found to be 40°C. scielo.brscielo.br Conversely, for linalyl acetate production, higher temperatures of around 70°C resulted in better conversion rates. researchgate.net This highlights that the optimal temperature is specific to the enzyme and substrates being used.
The molar ratio between the alcohol (linoleyl alcohol) and the acyl donor (such as acetic acid or an acetate ester) is another crucial factor. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a very high excess of the acyl donor, particularly acids, can lead to enzyme inhibition. In the enzymatic synthesis of n-pentyl acetate, it was observed that a high molar fraction of acetic acid (around 0.50) caused a loss of enzymatic activity, resulting in a mere 5% conversion. ulpgc.es In contrast, using an excess of the alcohol proved to be more successful. For the synthesis of neryl acetate, an optimal nerol to ethyl acetate molar ratio of 1:12.6 was identified to achieve a high conversion of 91.6%. scirp.org The optimization of this ratio is therefore a key step in developing an efficient synthesis process for this compound.
Interactive Data Table: Effect of Temperature and Substrate Ratio on Acetate Ester Synthesis
| Ester | Enzyme | Acyl Donor | Alcohol:Acyl Donor Molar Ratio | Temperature (°C) | Conversion/Yield | Reference |
| Neryl Acetate | Novozym 435 | Ethyl Acetate | 1:12.6 | 52.7 | 91.6% | scirp.org |
| Linalyl Acetate | Novozym 435 | Acetic Anhydride | 1:1 | 70 | 3.81% | researchgate.net |
| Neryl Acetate | Free Lipase | Vinyl Acetate | 1:5 | 40 | ~98% | scielo.brscielo.br |
| Pentyl Acetate | Lipozyme® 435 | Acetic Acid | 1:1 | - | 5% | ulpgc.es |
Note: This table presents data for structurally related acetate esters to illustrate the impact of reaction parameters, as specific data for this compound is limited in the searched literature.
Solvent-Free Systems in Biocatalysis
The use of solvent-free systems in biocatalysis for ester synthesis has emerged as a green and efficient alternative to conventional solvent-based processes. scirp.orgmdpi.com These systems offer several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, higher substrate concentrations leading to increased volumetric productivity, and simplified downstream processing. ulpgc.esmdpi.com
In a solvent-free system, one of the reactants, typically the one in excess, can also function as the reaction medium. This approach has been successfully applied to the synthesis of various flavor and fragrance esters. For example, the synthesis of neryl acetate has been effectively carried out in a solvent-free system using vinyl acetate as both the acyl donor and the solvent, achieving a yield of approximately 98%. scielo.brscielo.br Similarly, high conversion rates have been reported for the solvent-free synthesis of 2-phenylethyl acetate. mdpi.com The elimination of organic solvents is particularly advantageous in the food and cosmetic industries, where residual solvent toxicity is a major concern. scirp.org The successful application of solvent-free systems to other fatty acid esters suggests a high potential for the efficient and environmentally friendly production of this compound.
Comparative Studies of Enzymatic vs. Chemical Synthesis of this compound
The production of esters like this compound can be accomplished through both traditional chemical synthesis and enzymatic methods, with each approach presenting distinct advantages and disadvantages.
Chemical synthesis often involves the use of strong acid or base catalysts, high temperatures, and sometimes high pressures. scirp.orgresearchgate.net While these methods can lead to high yields, they often suffer from a lack of selectivity, resulting in the formation of undesirable byproducts. researchgate.net The harsh reaction conditions can also lead to the degradation of sensitive molecules like the unsaturated linoleyl group and can be energy-intensive. researchgate.net Furthermore, the catalysts used in chemical synthesis can be difficult to separate from the final product, potentially leading to contamination, which is a significant concern in the food and pharmaceutical industries. scirp.org
In contrast, enzymatic synthesis, typically employing lipases, offers a milder and more selective alternative. researchgate.net Lipases operate under moderate temperature and pressure conditions, which helps to preserve the integrity of the reactants and products and reduces energy consumption. tandfonline.com A key advantage of enzymatic catalysis is its high regioselectivity and stereoselectivity, which minimizes the formation of byproducts and simplifies purification processes. researchgate.net Products from enzymatic synthesis are often considered more "natural," which is a significant advantage in the flavor and fragrance markets. scirp.org However, enzymatic processes can sometimes have lower reaction rates compared to chemical methods, and the cost and stability of the enzyme can be limiting factors, although the immobilization of enzymes can help to mitigate these issues by allowing for catalyst reuse. researchgate.nettandfonline.com
Data Table: General Comparison of Synthesis Methods for Fatty Acid Esters
| Feature | Enzymatic Synthesis | Chemical Synthesis | Reference(s) |
| Catalyst | Lipases (e.g., Candida antarctica lipase B) | Strong acids (e.g., sulfuric acid), bases, or metal catalysts | scirp.orgresearchgate.net |
| Reaction Conditions | Mild (e.g., lower temperatures, atmospheric pressure) | Harsh (e.g., high temperatures, high pressures) | researchgate.nettandfonline.com |
| Selectivity | High (regio- and stereoselective) | Low, can lead to byproducts | researchgate.net |
| Energy Consumption | Lower | Higher | researchgate.net |
| Product Purity | High, easier purification | Can have catalyst residues and byproducts | scirp.orgresearchgate.net |
| Environmental Impact | Generally lower, "greener" process | Can generate hazardous waste | researchgate.net |
| Reaction Rate | Can be slower | Often faster | tandfonline.com |
| Catalyst Reusability | Possible with immobilized enzymes | Often difficult | researchgate.net |
Note: This table provides a general comparison for fatty acid esters, as direct comparative studies with quantitative data for this compound were not found in the searched literature.
Metabolic Pathways and Biotransformation of Linoleyl Acetate
Mammalian Metabolism of Linoleyl Acetate (B1210297)
The metabolic journey of linoleyl acetate in mammalian systems is characterized by a primary hydrolysis event followed by an extensive series of biotransformations of its principal metabolite, linalool (B1675412).
Upon oral administration, this compound undergoes rapid and efficient hydrolysis within the gastrointestinal tract. surrey.ac.uk This initial metabolic step is catalyzed by carboxylesterases present in gastric juice, which cleave the ester bond to yield linalool and acetic acid. surrey.ac.uknih.gov This conversion is not limited to the gut; in vitro studies have demonstrated that this compound is also readily converted to linalool in liver fractions, such as human liver microsomes (HLM) and S9 fractions. researchgate.net This hydrolytic conversion is a critical prerequisite for the subsequent metabolic fate of the parent compound, as the resulting linalool is then subject to a variety of phase I and phase II metabolic reactions. surrey.ac.uk
Following its formation from this compound, linalool is absorbed and undergoes extensive metabolism, primarily in the liver. nih.gov The biotransformation of linalool is complex, involving oxidation, reduction, and conjugation reactions that produce a diverse array of metabolites. surrey.ac.uknih.gov The major metabolic pathway involves the allylic oxidation of the C-8 methyl group, a reaction mediated by the cytochrome P-450 enzyme system. nih.govnih.gov This leads to the formation of key oxidized derivatives, including 8-hydroxylinalool and 8-oxolinalool, which can be further oxidized to 8-carboxylinalool. nih.gov In addition to oxidation, reduction products such as dihydrolinalool and tetrahydrolinalool (B1194170) have also been identified, with their formation attributed to the metabolic activity of gut microflora. surrey.ac.uk
A significant pathway for the elimination of linalool and its metabolites is through conjugation with glucuronic acid and sulfate (B86663). surrey.ac.uk These phase II reactions increase the water solubility of the metabolites, facilitating their excretion in the urine. nih.gov Studies in rats have shown that a substantial portion of an administered dose of linalool is excreted as glucuronide or sulfate conjugates. surrey.ac.uk Both the liver and the intestinal mucosa have demonstrated the ability to conjugate linalool with glucuronic acid in vitro, although the activity is significantly higher in the liver. surrey.ac.uk These polar conjugates are also excreted in the bile, leading to an enterohepatic circulation process where they can be hydrolyzed in the gut and the resulting metabolites reabsorbed. surrey.ac.uk
A portion of the administered linalool dose is completely metabolized, indicating its integration into intermediary metabolic pathways. surrey.ac.uk Evidence for this comes from studies using radiolabeled [14C]-linalool, where a significant percentage of the radioactivity was recovered as [14C]-carbon dioxide in expired air. surrey.ac.uk This demonstrates that the carbon skeleton of linalool can be broken down and utilized in the body's central metabolic cycles, such as the citric acid cycle, ultimately leading to the production of carbon dioxide and urea. surrey.ac.uknih.gov
In vitro models are essential for characterizing the metabolic fate of compounds like this compound. Human liver microsomes, which contain a high concentration of phase I enzymes like cytochrome P450s, are a standard tool for these investigations. nih.govresearchgate.net
Studies utilizing pooled human liver microsomes (HLM) have confirmed the rapid biotransformation of this compound. researchgate.net Research demonstrates that this compound is metabolically unstable in HLM, with its primary metabolic route being the conversion to linalool. researchgate.net This hydrolysis occurs in both HLM and liver S9 fractions. researchgate.net
The subsequent metabolite, linalool, is also metabolically unstable in HLM. researchgate.net The metabolic stability of linalool was quantified, showing significant clearance, which indicates it is rapidly metabolized by liver enzymes. researchgate.net
| Fraction | Parameter | Value |
|---|---|---|
| Human Liver Microsomes (HLM) | Intrinsic Clearance (mL·min⁻¹·kg⁻¹) | 31.28 |
| Human Liver S9 | Intrinsic Clearance (mL·min⁻¹·kg⁻¹) | 7.64 |
Data sourced from a 2023 study on the metabolic stability of linalool and linalyl acetate in human liver microsomes and S9 fractions. researchgate.net
The time-dependent depletion of both this compound and linalool in HLM incubations further illustrates their metabolic instability. This compound concentration decreases as it is converted to linalool, and the resulting linalool is then further metabolized, leading to its own depletion over time. researchgate.net
In Vitro Metabolic Stability and Biotransformation Studies
S9 Fraction Biotransformation Kinetics
The liver is the primary site for the metabolism of foreign compounds (xenobiotics). In vitro metabolic studies are crucial for predicting a compound's in vivo behavior, and the liver S9 fraction is a commonly used tool for this purpose. The S9 fraction is the supernatant obtained from the 9,000g centrifugation of a liver homogenate, containing both microsomal and cytosolic fractions. nih.gov This mixture provides a rich source of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases, glutathione-S-transferases) metabolic enzymes. springernature.comresearchgate.net
Kinetic studies using S9 fractions aim to determine key parameters such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (KM), which represents the substrate concentration at half of Vmax. nih.gov These values are used to calculate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound. The substrate depletion approach is often employed, where the decrease in the concentration of the parent compound is measured over time to derive these kinetic constants. nih.gov
Microbial Degradation and Biotransformation of this compound
Microorganisms play a significant role in the biotransformation of organic compounds in the environment. nih.gov Various bacterial strains are capable of utilizing terpene derivatives, such as terpene acetates, as their sole source of carbon and energy. nih.govnih.gov The metabolic pathways often involve initial oxidation reactions that functionalize the molecule, making it susceptible to fragmentation and entry into central metabolic cycles. nih.gov Studies on the microbial degradation of linalyl acetate, a structurally related acyclic monoterpene acetate, provide a detailed model for understanding the biotransformation of such compounds.
Identification of Microbial Degradation Pathways
Research utilizing the bacterium Pseudomonas incognita has elucidated a probable pathway for the degradation of linalyl acetate. nih.govnih.gov This bacterium, when grown on linalyl acetate, can metabolize the compound through distinct routes, including pathways that either hydrolyze the ester linkage or, more notably, retain it during the initial oxidative steps. nih.govias.ac.in
A significant finding in the microbial metabolism of linalyl acetate by Pseudomonas incognita is the existence of a catabolic pathway where the acetoxy group remains intact during the initial stages of degradation. nih.govnih.gov The metabolism is initiated by the oxidation of the terminal methyl group (C-8) of the molecule. This process leads to the formation of an aldehyde intermediate, linalyl acetate-8-aldehyde, which is subsequently oxidized to the corresponding carboxylic acid, linalyl acetate-8-carboxylic acid. nih.govnih.gov This pathway demonstrates that the ester bond is stable and does not undergo immediate hydrolysis, allowing the bacterium to modify other parts of the molecule first. nih.gov Further degradation of these acetate-bearing intermediates occurs, leading to compounds like Δ⁵-4-acetoxy-4-methyl hexenoic acid. nih.govnih.gov
Table 1: Identified Metabolites from Linalyl Acetate Degradation by Pseudomonas incognita
| Metabolite Name | Precursor / Metabolic Step | Citation |
| Linalool | Hydrolysis of linalyl acetate | nih.gov |
| Linalyl acetate-8-aldehyde | Oxidation of C-8 methyl group of linalyl acetate | nih.govnih.gov |
| Linalyl acetate-8-carboxylic acid | Oxidation of linalyl acetate-8-aldehyde | nih.govnih.gov |
| Linalool-8-carboxylic acid | Oxidation of linalool or from linalyl acetate-8-aldehyde | nih.govnih.gov |
| Δ⁵-4-acetoxy-4-methyl hexenoic acid | Further metabolism of linalyl acetate-8-carboxylic acid | nih.govnih.gov |
| Oleuropeic acid | Metabolism of linalool | nih.govnih.gov |
| Pyruvic acid | Oxidation of linalyl acetate-8-aldehyde by resting cells | nih.govnih.gov |
Enzymatic Systems in Microbial this compound Metabolism
Studies on cell-free extracts from Pseudomonas incognita grown on linalyl acetate have confirmed the presence of the enzymatic machinery required for its metabolism. nih.govnih.gov The crude supernatant from sonicated cells was shown to contain the enzyme systems responsible for converting linalyl acetate into both linalyl acetate-8-carboxylic acid and linalool-8-carboxylic acid. nih.govnih.gov This indicates that the enzymes for both hydrolysis and oxidation are present and active within the bacterium.
Dehydrogenases are critical enzymes in the microbial degradation pathway of linalyl acetate, catalyzing the key oxidation steps. nih.govnih.gov Within the cell-free extracts of Pseudomonas incognita, NAD-linked alcohol and aldehyde dehydrogenases have been identified. nih.govnih.gov
Alcohol Dehydrogenase: An NAD-linked alcohol dehydrogenase is responsible for the initial oxidation of the terminal methyl group of linalyl acetate into the corresponding alcohol, which is then converted to linalyl acetate-8-aldehyde. nih.gov
Aldehyde Dehydrogenase: A separate NAD-linked aldehyde dehydrogenase catalyzes the subsequent oxidation of the intermediate, linalyl acetate-8-aldehyde, to form the stable metabolite, linalyl acetate-8-carboxylic acid. nih.govnih.gov
These enzymatic steps are fundamental for channeling the substrate into a pathway that ultimately leads to its complete mineralization. nih.gov
Biosynthesis of this compound in Natural Systems
The natural biosynthesis of this compound, a fatty acyl acetate, is understood to follow a conserved pathway analogous to the production of many fatty acid-derived insect pheromones. nih.gov This multi-step process begins with fundamental building blocks and involves a series of enzymatic modifications to produce the final ester. The general biosynthetic route involves the de novo synthesis of the fatty acid backbone, followed by reduction to an alcohol, and a final esterification step. nih.gov
Precursor Compounds in Biosynthetic Routes
The formation of this compound relies on the availability of several key precursor molecules, each produced through distinct metabolic pathways. The primary building blocks are derived from central carbon metabolism, which are then sequentially modified to yield the final compound.
The key precursors are:
Acetyl-Coenzyme A (Acetyl-CoA): As the fundamental two-carbon donor, Acetyl-CoA is the starting point for fatty acid synthesis. nih.govnih.gov It is also the donor of the acetyl group in the final esterification step. nih.gov Acetate itself can serve as a carbon source, being converted into acetyl-CoA by the enzyme acetyl-CoA synthetase. d-nb.infomdpi.com
Linoleic Acid: This C18 polyunsaturated fatty acid forms the "linoleyl" backbone of the molecule. Its own synthesis begins with acetyl-CoA and malonyl-CoA, which are used by fatty acid synthase (FAS) to build a saturated fatty acid chain. nih.govmdpi.com This is followed by desaturation steps. Specifically, oleic acid (a C18:1 fatty acid) is converted to linoleic acid (a C18:2 fatty acid) by the action of a Δ12 fatty acid desaturase enzyme. oup.com
Linoleyl Alcohol: This is the direct alcohol precursor to this compound. It is formed via the reduction of an activated form of linoleic acid, typically linoleoyl-CoA. This reduction is catalyzed by fatty acyl-CoA reductases (FARs). nih.govoup.com
Table 1: Key Precursors in this compound Biosynthesis
| Precursor Compound | Role in Biosynthesis | Originating Pathway |
| Acetyl-CoA | Initial building block for fatty acid chain; Donor of acetyl group for esterification | Central Carbon Metabolism, Pyruvate Dehydrogenation, Fatty Acid Oxidation |
| Linoleic Acid | C18 fatty acid backbone | De Novo Fatty Acid Synthesis & Desaturation |
| Linoleyl Alcohol | Direct precursor for final esterification | Reduction of Linoleoyl-CoA |
Enzymatic Action in Natural this compound Formation
The biosynthesis of this compound is a coordinated process requiring the action of several distinct classes of enzymes. Each enzyme catalyzes a specific transformation, starting from basic metabolic intermediates to the final ester product.
Fatty Acid Synthases (FAS) and Desaturases: The initial production of the C18 fatty acid backbone is carried out by the multi-enzyme complex Fatty Acid Synthase (FAS), which iteratively adds two-carbon units from malonyl-CoA. nih.govmdpi.com Following the synthesis of the saturated stearic acid chain, desaturase enzymes introduce double bonds. A Δ9-desaturase first creates oleic acid, which is then acted upon by a Δ12-desaturase to produce linoleic acid. oup.com
Fatty Acyl-CoA Reductases (FARs): Before reduction to an alcohol, linoleic acid is typically activated to linoleoyl-CoA. This high-energy thioester is then reduced to linoleyl alcohol. This critical reduction step is performed by Fatty Acyl-CoA Reductases (FARs), a class of enzymes known to be essential in the production of fatty alcohols for various biological purposes, including wax ester and pheromone synthesis. nih.govoup.com
Alcohol Acetyltransferases (AATs): The final step in the pathway is the esterification of linoleyl alcohol. This is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of linoleyl alcohol, forming this compound and releasing coenzyme A. nih.gov This class of enzymes is broadly responsible for the acetylation of alcohols in the biosynthesis of many natural products, including the acetate-based pheromones found in numerous insect species. nih.gov
Table 2: Enzymes in the Biosynthetic Pathway of this compound
| Enzyme Class | Function | Substrate(s) | Product(s) |
| Fatty Acid Synthase (FAS) | Builds the saturated fatty acid chain | Acetyl-CoA, Malonyl-CoA | Stearic Acid (C18:0) |
| Fatty Acid Desaturases (Δ9 & Δ12) | Introduce double bonds into the fatty acid chain | Stearic Acid, Oleic Acid | Oleic Acid, Linoleic Acid |
| Fatty Acyl-CoA Reductases (FARs) | Reduce activated fatty acid to fatty alcohol | Linoleoyl-CoA | Linoleyl Alcohol |
| Alcohol Acetyltransferases (AATs) | Esterification of alcohol with an acetyl group | Linoleyl Alcohol, Acetyl-CoA | This compound |
Biological Roles and Molecular Mechanisms of Linoleyl Acetate and Its Metabolites in Non Human Models
Anti-Inflammatory Mechanisms of Action
Linoleyl acetate (B1210297) demonstrates significant anti-inflammatory properties through several interconnected mechanisms. Studies in various non-human models have elucidated its ability to dampen inflammatory responses at a molecular level.
Research indicates that linoleyl acetate can inhibit the activation of the NLRP3 inflammasome researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearcher.life. The NLRP3 inflammasome is a crucial component of the innate immune system, and its overactivation is implicated in various inflammatory diseases. By reducing the expression and activation of NLRP3, ASC, and Caspase-1, this compound effectively curtails the downstream inflammatory cascade researchgate.netnih.govnih.govresearchgate.netresearcher.life. This modulation suggests a role in preventing the release of pro-inflammatory cytokines such as IL-1β and IL-18.
This compound has been shown to suppress the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically targeting JAK2 and STAT3 researchgate.netnih.govnih.govresearchgate.netaffbiotech.comaffbiotech.comamazonaws.comnih.gov. This pathway is central to the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting the phosphorylation of JAK2 and STAT3, this compound interrupts the signal transduction that promotes inflammatory gene expression, thereby mitigating inflammatory processes researchgate.netnih.govnih.govresearchgate.netresearcher.life.
Studies have demonstrated this compound's capacity to reduce the levels of key pro-inflammatory cytokines and mediators. In models of inflammation, it has been observed to decrease the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) frontiersin.orgnih.govfrontiersin.orgnii.ac.jp. Additionally, it has shown efficacy in reducing markers such as malondialdehyde (MDA), C-reactive protein (CRP), and nitric oxide (NO) in inflammatory conditions researchgate.netnih.govnih.gov. These findings highlight its broad-spectrum anti-inflammatory action by directly targeting the production of inflammatory signaling molecules.
This compound possesses notable antioxidant properties, contributing to its anti-inflammatory effects by combating oxidative stress nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgscite.aimdpi.com. In various non-human models, it has been shown to scavenge free radicals and reduce reactive oxygen species (ROS) production nih.govfrontiersin.orgnih.gov. For instance, it has been observed to decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative damage, in different experimental setups nih.govnih.govfrontiersin.orgnih.gov. By mitigating oxidative stress, this compound helps to break the cycle of inflammation and cellular damage.
Neuromodulatory and Neuroprotective Activities
Beyond its anti-inflammatory actions, this compound also exhibits properties that suggest a role in modulating nervous system function and providing neuroprotection.
This compound and its derivatives have been investigated for their interactions with neurotransmitter receptors. Specifically, one study indicated that a derivative, 8-oxolinalyl acetate, showed a tendency to positively modulate GABAA receptors, leading to a slight increase in GABAergic currents in vitro nih.gov. While the observed effect was modest, it suggests that modifications of this compound can influence GABAA receptor activity. GABAA receptors are critical inhibitory neurotransmitter receptors in the central nervous system, and their modulation can influence neuronal excitability and have downstream effects on mood and cognition nih.govpressbooks.publumenlearning.comcuni.cz.
Attenuation of Oxidative Stress in Neural Tissues
While direct, detailed studies on this compound's specific mechanisms in neural oxidative stress are emerging, related research indicates a potential for antioxidant activity. In studies investigating the broader effects of plant extracts containing this compound, compounds within these extracts have demonstrated anti-oxidative stress effects, potentially involving modulation of signaling pathways such as MAPK and NF-κB frontiersin.org. These pathways are critical in cellular responses to oxidative damage. Although specific experimental data on this compound's direct impact on reactive oxygen species (ROS) scavenging or protection against oxidative damage in neuronal cells is limited in the current literature, its presence in formulations with reported neuroprotective properties suggests a potential role researchgate.net. Further research is needed to elucidate the precise molecular mechanisms by which this compound might attenuate oxidative stress in neural tissues.
Impact on Neuronal Inflammation and Synaptic Function
Evidence suggests that this compound may possess anti-inflammatory properties, with studies indicating its contribution to the anti-oxidative and anti-inflammatory effects of certain plant-derived compounds. For instance, this compound has been associated with the suppression of pro-inflammatory mediators and enzymes such as TNF-α, IL-1β, COX-2, and iNOS, alongside the modulation of inflammatory signaling pathways like MAPK and NF-κB frontiersin.org. While these findings originate from studies on non-neural biological systems, they provide a basis for investigating similar effects in neuronal contexts. Direct research specifically detailing this compound's impact on neuronal inflammation and synaptic function, including its influence on synaptic plasticity or neurotransmission, is not extensively documented in the current literature. However, its presence in compounds with broader neuroprotective claims warrants further investigation into these specific cellular and functional aspects.
Anti-Pathogen Effects in Non-Human Biological Systems
Antifungal Activity against Specific Pathogens
This compound has demonstrated direct inhibitory effects against specific fungal pathogens. Research has shown that this compound, identified as a volatile compound produced by Ceriporia lacerate HG2011, exhibited inhibitory activity against Penicillium italicum vdoc.pub. This finding is significant as it highlights a direct antifungal capability of this compound against a relevant plant pathogen. While other plant extracts containing this compound have been noted for general antimicrobial or antibacterial properties, this specific instance provides direct evidence of its efficacy against a particular fungal species vdoc.pubstifar-riau.ac.id.
Pro-Drug Behavior of this compound in Vivo
Comparative Biological Activities of this compound and Linalool (B1675412)
Direct comparative studies between this compound and linalool regarding their specific biological activities are limited in the current research landscape. Both compounds are frequently identified as constituents of various plant essential oils and extracts vdoc.pubvdoc.pubstifar-riau.ac.id. While linalool and its acetate derivative, linalyl acetate, have been documented to possess anti-inflammatory and neuroprotective effects, and influence pathways related to oxidative stress frontiersin.org, direct comparative data with this compound is scarce. The available literature primarily lists them as co-occurring compounds in complex mixtures rather than detailing head-to-head comparisons of their individual efficacies in specific biological assays.
Molecular Docking and Computational Studies of this compound Interactions
Computational approaches, including molecular docking and in silico pharmacokinetic analysis, are crucial for understanding how this compound interacts with biological macromolecules and predicting its behavior within biological systems.
Molecular docking studies have identified several potential biological targets for this compound. These studies, often conducted within the context of traditional Chinese medicine formulations, predict the binding affinity and interaction modes between this compound and various proteins.
this compound has been computationally docked with targets such as ACHE (Acetylcholinesterase) and PTGS2 (Prostaglandin-endoperoxide synthase 2), suggesting potential roles in neurological and inflammatory pathways nih.govnih.govaustinpublishinggroup.com.
Interactions with ESR1 (Estrogen Receptor 1) have also been predicted, indicating potential involvement in hormonal signaling frontiersin.org.
In other analyses, this compound was associated with targets including MMP1 , PLAT , GSTP1 , POR , SOD1 , PTGER3 , EGF , and SULT1E1 semanticscholar.org.
Studies exploring the mechanisms of Piper cubeba essential oil identified this compound as a component that could contribute to elastase and tyrosinase inhibitory effects through molecular docking, suggesting potential dermacosmeceutical applications frontiersin.org.
One study reported a molecular docking score of -6.7 kcal/mol for this compound, indicating a favorable binding interaction, though the specific target was not detailed in the snippet tandfonline.com.
Table 1: Predicted Ligand-Target Interactions of this compound
| Ligand | Target | Binding Score (kcal/mol) | Reference(s) |
| This compound | ACHE | Not specified | nih.govnih.govaustinpublishinggroup.com |
| This compound | PTGS2 | Not specified | nih.govnih.govaustinpublishinggroup.com |
| This compound | ESR1 | Not specified | frontiersin.org |
| This compound | MMP1 | Not specified | semanticscholar.org |
| This compound | PLAT | Not specified | semanticscholar.org |
| This compound | GSTP1 | Not specified | semanticscholar.org |
| This compound | POR | Not specified | semanticscholar.org |
| This compound | SOD1 | Not specified | semanticscholar.org |
| This compound | PTGER3 | Not specified | semanticscholar.org |
| This compound | EGF | Not specified | semanticscholar.org |
| This compound | SULT1E1 | Not specified | semanticscholar.org |
| This compound | Elastase | Not specified | frontiersin.org |
| This compound | Tyrosinase | Not specified | frontiersin.org |
| This compound | Unknown | -6.7 | tandfonline.com |
In silico pharmacokinetic characterization involves predicting how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Key parameters like Oral Bioavailability (OB) and Drug-Likeness (DL) are often assessed. For this compound, these properties have been evaluated in various computational studies:
Advanced Analytical Techniques for Linoleyl Acetate Research
Chromatographic Methodologies
Gas Chromatography (GC) for Compositional Analysis
Gas chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the compositional analysis of volatile compounds like linoleyl acetate (B1210297). nih.govresearchgate.net It is extensively used to determine the percentage composition of essential oils where linoleyl acetate is a constituent. govst.eduscispace.com
In this method, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). scispace.com Fused silica (B1680970) capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or TG-5MS), are commonly used for this purpose. researchgate.netscispace.com
The temperature of the column is typically programmed to increase gradually, which allows for the separation of compounds with a wide range of boiling points. scispace.com For instance, a typical temperature program might start at 60°C and increase to 220°C at a rate of 5°C/min. scispace.com The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for identification, often confirmed by comparing with authentic standards. scispace.com
GC-MS analysis of essential oils has identified this compound as a significant component in various plants. For example, in bergamot essential oil, its concentration has been reported to be around 14.38%, while in some lavender oils, it can be as high as 18.96%. govst.edu
Table 1: Example GC Parameters for Essential Oil Analysis
| Parameter | Value |
|---|---|
| Column Type | TG-5MS fused silica capillary researchgate.net |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.netscispace.com |
| Carrier Gas | Helium or Nitrogen scispace.com |
| Injector Temperature | 250 °C scispace.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) scispace.com |
| Temperature Program | Initial 60°C, ramp at 5°C/min to 220°C scispace.com |
Liquid Chromatography (LC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, especially in contexts where the compound is part of a non-volatile mixture or when preparative isolation is required. sielc.comhplc.eu Unlike GC, HPLC is not limited to volatile and thermally stable compounds.
Reversed-phase HPLC (RP-HPLC) is a common mode used for this compound analysis. sielc.comresearchgate.net In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. A study detailed the separation of linalyl acetate using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com
The quantification of acetates in various products can be achieved using HPLC with UV/Vis detection. researchgate.net For compounds lacking a strong chromophore, derivatization or the use of specialized detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry may be necessary. Non-aqueous reversed-phase HPLC (NARP-HPLC) has been successfully applied to analyze complex lipid mixtures like linoleoyl macrogolglycerides, separating glyceride classes and PEG esters in a single run. researchgate.net
Table 2: HPLC Method for Linalyl Acetate Separation
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Detection | UV/Vis, Mass Spectrometry (MS) sielc.comresearchgate.net |
Chiral Chromatography for Enantiomeric Distribution Analysis
This compound can exist as enantiomers, which are non-superimposable mirror images. gcms.cz These stereoisomers often exhibit different biological activities. Chiral chromatography is the definitive technique for separating these enantiomers to determine their relative proportions, known as the enantiomeric distribution or enantiomeric excess. aocs.orgmdpi.com
This separation is achieved by using a chiral stationary phase (CSP). mdpi.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. aocs.org For volatile compounds like this compound, chiral GC is often employed. nih.govfao.org This involves using a capillary column coated with a chiral selector, commonly a derivatized cyclodextrin. gcms.cz Multidimensional GC/MS (MD-GC/MS) is a powerful technique used for determining the enantiomeric distribution of linalool (B1675412) and linalyl acetate in essential oils, such as that from Bulgarian lavender. fao.orgresearchgate.net
For non-volatile lipids or for preparative scale separations, chiral HPLC is used. aocs.orgnih.gov Cellulose-based CSPs, for example, have been used to separate the enantiomers of various chiral compounds. nih.gov The separation of lipid enantiomers often involves derivatization to enhance the interaction with the CSP. aocs.org
Spectrometric Characterization
Spectrometric techniques provide detailed information about the molecular weight, elemental composition, and intricate structure of this compound.
Mass Spectrometry (MS) for Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for identifying this compound and its metabolites by providing information about its molecular weight and fragmentation pattern. ijpras.comnih.gov When coupled with a chromatographic technique (GC-MS or LC-MS), it allows for the identification of individual components within a complex mixture. govst.edunih.gov
In electron ionization (EI-MS), typically used with GC, the this compound molecule is fragmented in a characteristic way. cas.cn The analysis of these fragments helps to confirm the structure. Common fragmentations for esters include the loss of the alkoxy group (-OR) or cleavage next to the carbonyl group. libretexts.orgchemguide.co.uk For long-chain esters like this compound, the mass spectrum can reveal fragments related to both the fatty alcohol and the acyl moieties. nih.gov
The study of drug metabolism heavily relies on MS to identify metabolites, which may be pharmacologically active or toxic. ijpras.com High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its metabolites. nih.govnih.gov This is crucial for identifying metabolites of linoleic acid, the precursor to the linoleyl portion of this compound. Oxidized linoleic acid metabolites (OXLAMs), such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), have been identified and quantified in biological samples using LC-MS/MS techniques. nih.gov
Table 3: Common Mass Spectrometry Approaches for Metabolite Identification
| Technique | Application |
|---|---|
| GC-MS | Identification of volatile metabolites based on retention time and fragmentation patterns. nih.gov |
| LC-MS/MS | Sensitive and selective detection and quantification of known metabolites in complex matrices. ijpras.comnih.gov |
| HRMS (e.g., Q-TOF) | Accurate mass measurement for elemental composition determination of unknown metabolites. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound. nih.govresearchgate.netsemanticscholar.org It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy gives information on the different chemical environments of the hydrogen atoms (protons). nih.gov The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal how different proton groups are connected. For this compound, distinct signals would appear for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, the vinylic protons of the double bonds, and the various methylene and methyl groups of the linoleyl chain. rsc.org
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. spectrabase.comnih.gov Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and identification of functional groups like carbonyls (C=O) and olefins (C=C). spectrabase.com
NMR is also a primary method for assessing the purity of a sample. mdpi.com By integrating the signals corresponding to the target molecule and comparing them to the signals of impurities, a quantitative measure of purity can be obtained without the need for specific standards for the impurities. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the complete molecular structure. nih.gov
Table 4: Representative NMR Data for Acetate-Containing Compounds
| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Singlet | ~2.0 | Protons of the acetate methyl group rsc.org |
| ¹H | Triplet | ~4.0 | Protons on the carbon attached to the ester oxygen rsc.org |
| ¹H | Multiplet | ~5.3 | Olefinic protons (-CH=CH-) nih.gov |
| ¹³C | Carbonyl | ~170 | Carbonyl carbon of the ester group spectrabase.com |
| ¹³C | Olefinic | 120-140 | Carbons of the double bonds spectrabase.comnih.gov |
| ¹³C | Acetate Methyl | ~21 | Methyl carbon of the acetate group spectrabase.com |
Integrated Analytical Platforms
Integrated, or hyphenated, analytical techniques have become indispensable in modern chemical research, providing enhanced sensitivity, selectivity, and speed for the analysis of complex samples. ajrconline.orgnih.gov These platforms are created by coupling a separation technique, such as gas chromatography (GC) or ultra-performance liquid chromatography (UPLC), with a detection technique, most commonly mass spectrometry (MS). ijpsjournal.comresearchgate.net This online coupling allows for the separation of individual components from a mixture, followed by their immediate structural identification and quantification. For a compound like this compound, which is often found in intricate biological or chemical matrices, these integrated platforms are crucial for accurate and comprehensive analysis.
Hyphenated Techniques (e.g., GC-MS, UPLC-MS/MS) for Complex Mixture Analysis
The analysis of this compound in complex mixtures, such as essential oils, food products, and industrial formulations, necessitates high-resolution separation and highly sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are two of the most powerful and widely used hyphenated techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds like this compound. sums.ac.ir In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net GC-MS is particularly effective for identifying components in essential oils and for quantitative analysis of fatty acid derivatives in various biological materials. sums.ac.irnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a complementary approach, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. UPLC utilizes smaller stationary phase particles compared to traditional HPLC, allowing for higher resolution, increased sensitivity, and faster analysis times. nih.gov The separated analytes from the UPLC system are then introduced into a tandem mass spectrometer (MS/MS). This detector first selects a specific parent ion (e.g., the molecular ion of this compound), fragments it, and then analyzes the resulting daughter ions. This two-stage mass analysis provides exceptional selectivity and is crucial for quantifying low-level analytes in highly complex matrices like biological fluids. nih.gov While specific methods for this compound are developed based on its properties, the principles are demonstrated in the analysis of similar compounds like linalool and linalyl acetate in human serum. nih.govnih.gov
The following table provides a comparison of these two powerful analytical techniques for the analysis of compounds like this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. nih.gov | Separation of compounds in the liquid phase followed by two-stage mass analysis. nih.gov |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of volatilities, including non-volatile compounds. |
| Typical Analytes | Fatty acid esters, terpenoids, essential oil components. sums.ac.ir | A broad range of molecules including phytoactives, metabolites, and pharmaceuticals. nih.gov |
| Sensitivity | High sensitivity, capable of detecting trace components. sums.ac.ir | Very high sensitivity and selectivity, ideal for trace quantification in complex matrices. nih.gov |
| Analysis Time | Run times can be relatively long depending on the required separation. nih.gov | Offers very rapid analysis, often within minutes. nih.gov |
| Primary Application | Comprehensive profiling and identification of components in complex volatile mixtures. researchgate.net | Targeted quantification of specific analytes in complex biological and chemical samples. nih.gov |
Application in Metabolomic Profiling of Biological Samples
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This field relies heavily on advanced analytical platforms like GC-MS and LC-MS to handle the chemical diversity and complexity of biological samples. This compound and related fatty acid esters can be important metabolites or biomarkers in various biological processes.
The analysis of acetate itself is fundamental to many metabolomic studies, as acetyl-CoA is a central node in metabolism. nih.gov A robust GC-MS-based method has been developed for the accurate determination of both free and bound acetate in biological samples. nih.gov This method involves the alkylation of acetate to propyl-acetate, a more volatile derivative suitable for GC-MS analysis. nih.gov The technique is noted for its speed, accuracy, and wide linear range of quantification, making it suitable for high-throughput metabolomic screening. nih.gov Such methodologies can be adapted to study the metabolic fate of the acetate moiety of this compound or to quantify the compound itself in tissues and biofluids.
By applying these sensitive techniques, researchers can study the uptake and incorporation of acetate from precursors like this compound into cellular components. For instance, studies on the metabolism of the related compound linalyl acetate by Pseudomonas incognita have used these analytical approaches to identify metabolic products such as linalool-8-carboxylic acid and Δ-4-acetoxy-4-methyl hexenoic acid, elucidating the biochemical pathways involved. nih.gov
The table below summarizes key findings from a study demonstrating the utility of GC-MS in analyzing acetate in various biological samples, highlighting the potential for tracking acetate-derived metabolites.
| Sample Type | Analytical Method | Key Findings | Reference |
| Cultured Cancer Cells | GC-MS after alkylation | Measured the uptake of stable isotope-labeled U-¹³C-acetate from the culture medium. | nih.gov |
| Cellular Compartments | GC-MS with hydrolysis | Quantified total acetylation levels in distinct cellular fractions. | nih.gov |
| Animal Tissues & Bio-fluids | GC-MS after alkylation | Revealed significant differences in free acetate concentrations between various organs. | nih.gov |
Chemometric and Bioinformatic Approaches in Data Analysis
The vast and complex datasets generated by hyphenated analytical techniques necessitate the use of advanced computational tools for data processing, interpretation, and modeling. Chemometrics and bioinformatics provide the statistical and computational frameworks to extract meaningful chemical and biological information from large-scale analytical data.
Multivariate Statistical Analysis of Analytical Data
When analyzing complex mixtures containing dozens or hundreds of compounds, such as essential oils where this compound might be a component, simple visual inspection of chromatograms is insufficient. Multivariate statistical analysis is a powerful chemometric tool used to discern patterns and relationships within these complex datasets. nih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are frequently applied to GC-MS or LC-MS data to classify samples based on their chemical profiles. nih.govmdpi.com
For example, researchers can differentiate essential oils from the same plant species grown in different geographical regions or harvested at different times. mdpi.com These statistical methods reduce the dimensionality of the data, identifying the key compounds (or variables) that contribute most to the observed differences between sample groups. researchgate.netnih.gov This approach is crucial for quality control, authentication of natural products, and understanding the factors that influence the chemical composition of a sample. researchgate.netmdpi.com Advanced methods like multivariate curve resolution (MCR) can even be used to mathematically separate the signals of co-eluting compounds in a chromatogram, allowing for the quantification of components in highly complex mixtures where physical separation is incomplete. sums.ac.irtarjomefa.com
The table below outlines common multivariate statistical methods and their applications in the analysis of complex chemical data.
| Method | Description | Application in this compound Research |
| Principal Component Analysis (PCA) | A dimensionality-reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. nih.gov | Differentiating plant chemotypes based on the relative abundance of this compound and other essential oil constituents. nih.govmdpi.com |
| Hierarchical Cluster Analysis (HCA) | An algorithm that groups similar samples into clusters based on their measured characteristics, creating a dendrogram to visualize the relationships. mdpi.com | Grouping samples of essential oils to identify patterns related to origin, processing, or adulteration. mdpi.com |
| Multivariate Curve Resolution (MCR) | A computational method used to resolve mixed analytical signals into the pure contributions of each component in the mixture. tarjomefa.com | Quantifying this compound in a complex perfume or natural extract where its chromatographic peak overlaps with other compounds. researchgate.nettarjomefa.com |
Computational Modeling for Structure-Activity Relationships (SAR)
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful bioinformatic approach used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov QSAR models are mathematical equations that describe how variations in molecular features, known as descriptors, affect the activity of a series of compounds. nih.govresearchgate.net These descriptors can be calculated from the molecule's 2D or 3D structure and can represent electronic, steric, or hydrophobic properties. nih.gov
For fatty acid esters like this compound, QSAR models can be developed to predict a wide range of activities, such as their efficacy as enzyme inhibitors, their toxicological profiles, or their physical properties like environmental hydrolysis rates. nih.govnih.govresearchgate.net For instance, a QSAR study on aliphatic esters successfully predicted their aquatic toxicity using descriptors calculated from their molecular structures. nih.govresearchgate.net Similarly, models have been built to predict the performance of fatty acid derivatives as lubricant additives. researchgate.net
The development of a robust QSAR model involves selecting relevant molecular descriptors and using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build the predictive model. nih.gov These in silico models are valuable in the early stages of research and development, as they can guide the design of new molecules with desired properties and reduce the need for extensive experimental testing. researchgate.netmdpi.com
The following table lists examples of molecular descriptors that could be used in a QSAR model for this compound and other esters.
| Descriptor Type | Example Descriptors | Relevance to this compound |
| Constitutional (2D) | Molecular Weight, Number of double bonds, Atom counts (C, O) | Basic structural information influencing physical properties like boiling point and solubility. |
| Topological (2D) | Connectivity indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule, which can affect its interaction with biological targets. |
| Quantum Chemical (3D) | Total energy, Dipole moment, HOMO/LUMO energies | Relate to the molecule's electronic properties, reactivity, and potential for intermolecular interactions. researchgate.net |
| Geometric (3D) | Molecular surface area, Molecular volume | Steric parameters that influence how the molecule fits into an enzyme's active site or permeates a membrane. |
Derivatives and Analogs of Linoleyl Acetate in Research
Oxygenated Derivatives and Their Biological Investigation
Research has explored the impact of oxygenation at the C8 position of linalyl acetate (B1210297), leading to the synthesis and characterization of several derivatives. These modifications significantly influence the compounds' aroma profiles and, in some cases, their biological interactions.
8-Hydroxylinalyl Acetate Research
8-Hydroxylinalyl acetate is a derivative formed through the oxidation of linalyl acetate. Studies investigating its properties have primarily focused on its odor characteristics and its role in biological systems.
Odor Properties: This compound has been described as having citrus-like odor attributes researchgate.netnih.govfrontiersin.org. Research has evaluated its odor qualities and relative odor thresholds (OTs) researchgate.netnih.govfrontiersin.org. One study reported an odor threshold of 4.9 ng/L for 8-hydroxylinalyl acetate in a specific context researchgate.net, while another indicated it was the least odorous among tested compounds with an OT of 160 ng/L researchgate.net.
Biological Investigation: Investigations into the biological activities of 8-hydroxylinalyl acetate suggest that hydroxylation at the C8 position can lead to a reduction in odor quality and a lack of modulating potential at GABAA receptors nih.gov. It is considered a metabolite of linalyl acetate nih.govnih.gov.
8-Oxolinalyl Acetate Studies
8-Oxolinalyl acetate is another oxygenated derivative of linalyl acetate, characterized by an aldehyde group at the C8 position. Its research has highlighted its potent odor and potential biological interactions.
Odor Properties: This derivative exhibits odor properties similar to linalool (B1675412), often described as fatty, lemon-like, and citrus-like researchgate.netnih.govfrontiersin.org. It has demonstrated a high odor potency, with reported odor thresholds as low as 5.9 ng/L researchgate.netnih.govfrontiersin.org, and in one instance, as low as 0.6 ng/L by a particularly sensitive panelist nih.govfrontiersin.org.
Biological Investigation: Studies indicate that 8-oxolinalyl acetate can positively modulate GABAA receptors, showing a tendency for a 1.2-fold increase in activity nih.gov. It has also been observed to influence GABAA activity and possess anticonvulsive properties researchgate.net. This compound has been isolated from lavandin oil and is considered a constituent of natural products nih.govfrontiersin.org.
8-Carboxylinalyl Acetate Research
8-Carboxylinalyl acetate is characterized by a carboxylic acid group at the C8 position. Research on this derivative has focused on its distinct odor profile and its metabolic origin.
Odor Properties: In contrast to its oxygenated counterparts, 8-carboxylinalyl acetate displays divergent odor properties, described as fatty, greasy, and musty researchgate.netnih.govfrontiersin.org. Its odor threshold has been reported as 6.1 ng/L researchgate.netnih.govfrontiersin.org.
Biological Investigation: This compound is recognized as a further oxidation product of 8-hydroxylinalyl acetate and a metabolite of linalyl acetate nih.govnih.gov. Unlike some other derivatives, it has not shown significant modulation of GABAA receptors nih.gov. It has also been identified in trace amounts in certain plant extracts, such as Jabara peel extract nih.govfrontiersin.org.
Research Applications and Future Directions in Linoleyl Acetate Studies
Adulteration Detection in Essential Oils: Analytical Research Perspectives
The commercial value of essential oils rich in linoleyl acetate (B1210297), such as lavender and bergamot, makes them frequent targets for economically motivated adulteration. researchgate.netmdpi.com A primary focus of analytical research is the development of robust methods to detect the illicit addition of cheaper synthetic linoleyl acetate or dilution with inexpensive oils. mdpi.com
Common adulteration involves augmenting natural essential oils with synthetic this compound to meet or enhance specific chemical profiles. mdpi.comresearchgate.net Research has identified several chemical markers that indicate the presence of synthetic variants. Gas chromatography-mass spectrometry (GC/MS) and chiral gas chromatography are critical techniques employed to identify these markers. researchgate.netaromaticelements.com While some markers like linalool (B1675412) oxide acetate cis and trans have been subjects of debate, others are more widely recognized by the scientific community as reliable indicators of synthesis. aromaticelements.com
Another deceptive form of adulteration is the dilution of the essential oil with heavy vegetable oils. mdpi.com This practice is particularly challenging to detect because it does not alter the relative percentages of the oil's characteristic volatile compounds. mdpi.com Research indicates that standard analytical approaches based on comparing the normalized abundance of markers are insufficient for this type of adulteration. mdpi.com Consequently, a key research perspective is the necessity of absolute quantitation to determine the precise concentration of constituents, which can reveal dilution when compared against a reference quantitative profile of a genuine oil. mdpi.com Furthermore, methods like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are being investigated as simple, rapid, and economical tools for the initial screening and detection of certain adulterants. tiu.edu.iq
Table 1: Analytical Approaches for Detecting Adulteration of this compound in Essential Oils
| Adulteration Method | Primary Analytical Challenge | Key Research-Based Detection Strategy | Analytical Techniques | Recognized Markers |
|---|---|---|---|---|
| Addition of Synthetic this compound | Differentiating between natural and synthetic enantiomers and identifying synthesis by-products. | Enantiomeric ratio analysis and detection of specific trace markers absent in natural oils. | Chiral Gas Chromatography, GC/MS | Dihydrolinalyl acetate, Plinyl acetate aromaticelements.com |
| Dilution with Vegetable Oils | The relative percentage of aromatic compounds remains unchanged, masking the dilution. | Absolute quantitation of key compounds to identify unnaturally low concentrations. | GC/MS, High-Performance Liquid Chromatography (HPLC) | Not applicable (focus is on concentration, not markers) mdpi.com |
| General Screening | Need for rapid and cost-effective initial quality control. | Analysis of the overall chemical fingerprint to detect gross deviations from authentic profiles. | ATR-FTIR Spectroscopy tiu.edu.iq | Characteristic peak shifts tiu.edu.iq |
Role in Flavor and Fragrance Chemistry Research (Academic Focus on Structure-Odor Relationships)
This compound is a cornerstone of the flavor and fragrance industry, prized for its pleasant, complex aroma described as floral, sweet, citric, and slightly minty. nih.govwikipedia.org Academic research in this field is increasingly focused on understanding the precise relationship between its molecular structure and its perceived odor (Structure-Odor Relationship, or SOR).
Studies have systematically investigated how modifications to the this compound molecule affect its olfactory properties. A key area of research involves comparing this compound to its parent alcohol, linalool, and to its own oxygenated derivatives. nih.govfrontiersin.orgresearchgate.net Research has shown that while this compound possesses a desirable aroma, its odor threshold—the minimum concentration at which it can be detected—is significantly higher than that of linalool, making linalool a more potent odorant. frontiersin.org
Investigations into oxygenated derivatives of this compound have yielded significant insights. nih.gov For example, oxygenation at the carbon-8 position of the molecule has a substantial effect on its aroma profile. nih.govnih.gov The derivative 8-oxolinalyl acetate was found to be a highly potent odorant with an odor threshold close to that of linalool itself and a similar odor quality. frontiersin.org In contrast, 8-carboxylinalyl acetate, while having a similar odor threshold to the 8-oxo derivative, exhibits a completely different and less desirable aroma profile described as fatty, greasy, and musty. nih.govfrontiersin.org These findings are critical for the rational design of new fragrance molecules with specific desired scent characteristics and intensities.
Table 2: Structure-Odor Relationship of this compound and Related Compounds
| Compound | Odor Threshold (in ng/L air) | Primary Odor Description | Panelist Perception Details |
|---|---|---|---|
| Linalool | 3.2 frontiersin.org | Pleasant, floral | The most potent odorant among the compounds studied. frontiersin.org |
| This compound | 110.9 frontiersin.org | Sweet, citrus, fresh, floral nih.govfrontiersin.org | Described as citrus-like by 60% of panelists; also fatty and soapy. nih.gov |
| 8-oxolinalyl acetate | 5.9 frontiersin.org | Linalool-like, fatty, lemon-like nih.govfrontiersin.org | A potent odorant with an intensity close to linalool. frontiersin.org |
| 8-carboxylinalyl acetate | 6.1 frontiersin.org | Waxy, fatty, musty, rancid nih.govfrontiersin.org | Divergent odor properties from its parent compound. frontiersin.org |
Investigative Models for Biological Systems
To understand the mechanisms behind this compound's biological effects, researchers utilize various investigative models, ranging from isolated cells in culture to complex non-human animal systems.
In vitro models, which involve the use of cells grown in a controlled laboratory environment, are instrumental for dissecting the specific molecular pathways affected by this compound. These models allow for detailed mechanistic studies without the complexity of a whole organism. Research has shown that this compound can exert significant anti-inflammatory effects at the cellular level. For instance, in a human mast cell line exposed to inflammatory stimuli, this compound was found to inhibit the activation of caspase-1 and nuclear factor-κB (NF-κB), both of which are central regulators of the inflammatory response. frontiersin.org In another study using murine brain endothelial cells, this compound inhibited the expression of cell adhesion molecules and NF-κB activation that had been stimulated by tumor necrosis factor-α (TNF-α), suggesting a potential role in modulating neuro-inflammatory processes. frontiersin.org
In vivo studies using non-human animal models are essential for understanding how this compound functions within a complete biological system and for establishing the relevance of findings from in vitro studies. nih.gov These models provide insights into the compound's effects on complex physiological and pathological processes. For example, in a rat model of combined chronic obstructive pulmonary disease (COPD) and hypertension, this compound demonstrated anti-inflammatory effects by reducing the levels of TNF-α, interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9) in bronchoalveolar lavage fluid. frontiersin.org Additionally, in a mouse model designed to mimic psoriasis-like skin lesions, treatment with this compound led to a reduction in the skin levels of the pro-inflammatory cytokines IL-1β and TNF-α. frontiersin.org These studies provide crucial mechanistic evidence of this compound's biological activity in living organisms.
Table 3: Summary of Investigative In Vivo Models for this compound Research
| Animal Model | Condition Studied | Key Mechanistic Findings |
|---|---|---|
| Rat | Combined COPD and Hypertension frontiersin.org | Reduced levels of inflammatory markers TNF-α, IL-6, and MMP-9 in lung fluid. frontiersin.org |
| Mouse | Psoriasis-like skin lesions frontiersin.org | Decreased skin levels of pro-inflammatory cytokines IL-1β and TNF-α. frontiersin.org |
Advancements in Sustainable Production Methods
The production of fine chemicals like this compound is undergoing a shift towards more sustainable and environmentally friendly methods. Research is focused on moving away from petrochemical-based precursors and harsh chemical processes. While specific studies on the sustainable production of this compound are emerging, advancements in the synthesis of analogous acetate esters serve as important models for future research directions.
One promising area is the use of biocatalysis. Enzyme-catalyzed reactions, such as the direct esterification used to produce anisyl acetate in sponge-like ionic liquids, offer a "green" alternative that operates under mild conditions and can be highly selective. researchgate.net Another key strategy involves the use of renewable feedstocks. Research has demonstrated the production of vinyl acetate monomer, a large-scale commodity chemical, from acetic acid that was itself derived from the non-catalytic cracking of renewable soybean oil. mdpi.com
Looking further ahead, highly innovative and sustainable methods are being explored for producing the acetate precursor itself. These include the use of lignocellulosic biomass hydrolysates and the electrochemical catalysis of carbon dioxide (CO2) into acetate using renewable electricity. frontiersin.org Such methods could eventually provide a completely sustainable and circular route to producing this compound and other valuable esters. frontiersin.org
Emerging Areas of Research for this compound
A significant emerging area of research is the investigation of the chemical stability of this compound and its potential to transform into new compounds with different biological activities. It has been established that this compound is susceptible to autoxidation when exposed to air over time. nih.gov
This oxidation process leads to the formation of this compound hydroperoxides. nih.gov Research has focused on the toxicological implications of these degradation products. Using the murine local lymph node assay, a standard method for assessing skin sensitization potential, these hydroperoxides were classified as moderate sensitizers. nih.gov This finding suggests that air-oxidized this compound could be an emerging fragrance contact allergen. nih.gov This line of inquiry is crucial for understanding the complete lifecycle of the fragrance ingredient, from its initial scent profile to the properties of its degradation products that may form in consumer products over time.
Q & A
Q. What frameworks ensure ethical compliance in studies involving this compound and human-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
